molecular formula C16H32O B14503752 2,6-Dimethyltetradecanal CAS No. 64682-99-1

2,6-Dimethyltetradecanal

Cat. No.: B14503752
CAS No.: 64682-99-1
M. Wt: 240.42 g/mol
InChI Key: CHSDHXWTAMMYDS-UHFFFAOYSA-N
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Description

2,6-Dimethyltetradecanal is a branched-chain aldehyde with the molecular formula C₁₆H₃₂O (tetradecanal backbone with methyl groups at positions 2 and 6). Structurally, the 2,6-dimethyl branching introduces steric effects that influence physical properties and reactivity compared to linear aldehydes. Applications likely include use in fragrances, surfactants, or as intermediates in organic synthesis, though specific uses are inferred from similar compounds like myristaldehyde (tetradecanal) .

Properties

CAS No.

64682-99-1

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2,6-dimethyltetradecanal

InChI

InChI=1S/C16H32O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h14-16H,4-13H2,1-3H3

InChI Key

CHSDHXWTAMMYDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCCC(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyltetradecanal can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,6-dimethyltetradecanol. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyltetradecanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to 2,6-dimethyltetradecanoic acid using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2,6-dimethyltetradecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3) or primary amines for imine formation; alcohols in the presence of acid catalysts for acetal formation

Major Products Formed

    Oxidation: 2,6-Dimethyltetradecanoic acid

    Reduction: 2,6-Dimethyltetradecanol

    Substitution: Imines, acetals

Scientific Research Applications

2,6-Dimethyltetradecanal has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving lipid metabolism and the role of aldehydes in biological systems.

    Medicine: Research into the potential therapeutic applications of aldehydes, including their antimicrobial and anti-inflammatory properties, may involve this compound.

    Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.

Mechanism of Action

The mechanism of action of 2,6-Dimethyltetradecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where aldehydes can modify proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

  • Branching in this compound increases molecular weight and steric hindrance compared to linear tetradecanal.
  • Shorter-chain analogs like 2,6-dimethyloctanal exhibit reduced hydrophobicity and lower boiling points .

Physical Properties

Compound Boiling Point (°C) Solubility (Water) LogP (Hydrophobicity)
This compound* ~280–300 Insoluble ~7.5
Tetradecanal 260–265 Insoluble 6.2
2,6-Dimethyloctanal ~210–220 Slightly soluble 4.1
Pentadecanal 285–290 Insoluble 7.0

*Estimated based on analogous branched hydrocarbons and aldehydes .

Key Observations :

  • Branching elevates boiling points slightly compared to linear isomers due to increased molecular surface area.
  • Higher hydrophobicity (LogP) in this compound enhances compatibility with nonpolar matrices, making it suitable for lipid-based formulations.

Chemical Reactivity

  • Oxidation : Branched aldehydes like this compound are less prone to autoxidation than linear aldehydes due to steric protection of the aldehyde group. This stability is critical in fragrance applications .
  • Thermal Stability : Quantum chemical studies (e.g., DFT calculations on similar aldehydes) suggest that branching reduces conformational flexibility, increasing thermal stability .

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